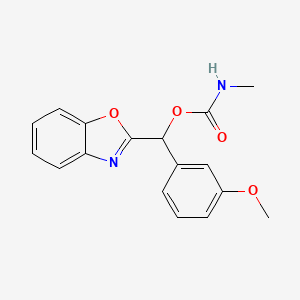
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure includes a benzoxazole ring, a methoxyphenyl group, and a methylcarbamate moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon reagents used in these reactions include K₂CO₃ as a base and TBHP (tert-butyl hydroperoxide) as an oxidant . The reaction is often carried out in solvents like methyl cyanide or DMSO under argon atmosphere with blue LED irradiation .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Metal catalysts and ionic liquid catalysts are commonly employed to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: TBHP in the presence of K₂CO₃ and blue LED irradiation.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoxazole N-oxides, while reduction can yield the corresponding amines.
Applications De Recherche Scientifique
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-methoxyphenyl) N-methylcarbamate: Shares the methoxyphenyl and methylcarbamate moieties but lacks the benzoxazole ring.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Contains a benzoxazole ring and methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is unique due to its combination of a benzoxazole ring, methoxyphenyl group, and methylcarbamate moiety. This unique structure imparts specific biological activities and chemical properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
104029-70-1 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
[1,3-benzoxazol-2-yl-(3-methoxyphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O4/c1-18-17(20)23-15(11-6-5-7-12(10-11)21-2)16-19-13-8-3-4-9-14(13)22-16/h3-10,15H,1-2H3,(H,18,20) |
Clé InChI |
KVHMBHAQEVMLQP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC(C1=CC(=CC=C1)OC)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


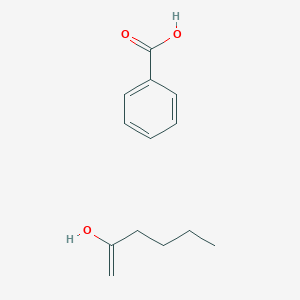
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
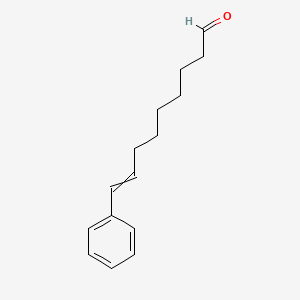
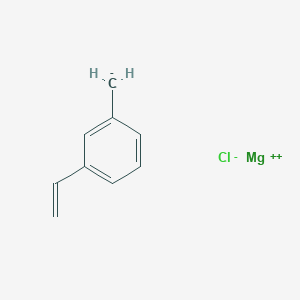
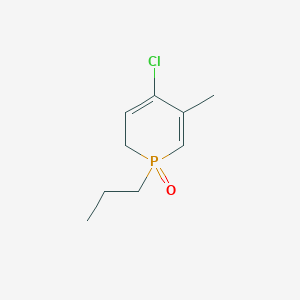
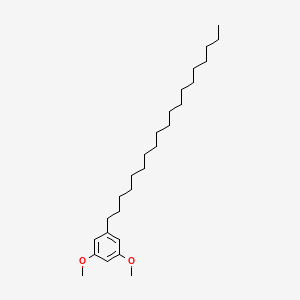
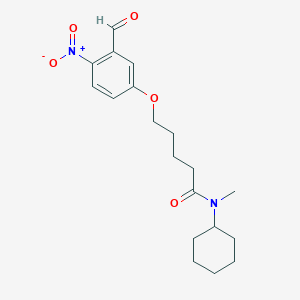


![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
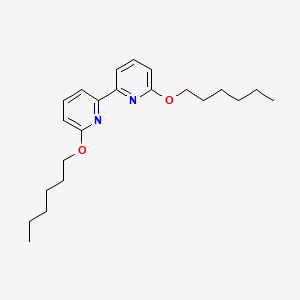
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
